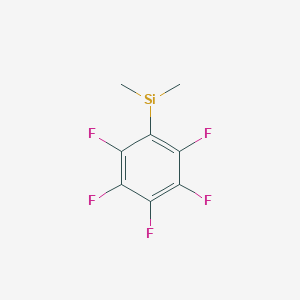

(Pentafluorophenyl)dimethylsilane

Description

Properties

InChI |

InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFJNDOVALKJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13888-77-2 | |

| Record name | (Pentafluorophenyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Pentafluorophenyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Pentafluorophenyl)dimethylsilane is a versatile organosilicon compound that has garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and peptide synthesis. Its unique combination of a reactive dimethylsilyl group and a highly fluorinated aromatic ring imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of (pentafluorophenyl)dimethylsilane, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and related fields.

Strategic Importance in Chemical Synthesis

The pentafluorophenyl group is a powerful electron-withdrawing moiety, which significantly influences the reactivity of the adjacent dimethylsilyl group. This electronic effect makes (pentafluorophenyl)dimethylsilane a valuable reagent in a variety of chemical transformations. In the realm of drug development and peptide chemistry, perfluoroaryl silanes are utilized to introduce stable yet modifiable handles onto peptides and proteins.[1] This allows for site-specific functionalization, a critical aspect in the development of bioconjugates and diagnostic agents.[1] Furthermore, its role in materials science is noteworthy, particularly in the synthesis of advanced polymers where the incorporation of silane units can be tailored to achieve desired properties such as enhanced thermal stability and chemical resistance.[2]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of (pentafluorophenyl)dimethylsilane is primarily achieved through two robust and well-established methods: the Grignard reaction and hydrosilylation. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

The Grignard Approach: A Classic Route to Carbon-Silicon Bonds

The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for forming carbon-silicon bonds.[3] In this approach, a pentafluorophenyl Grignard reagent, typically pentafluorophenylmagnesium bromide, is reacted with a suitable chlorosilane, such as dichlorodimethylsilane.[4] The highly nucleophilic Grignard reagent readily attacks the electrophilic silicon center, displacing a chloride ion and forming the desired carbon-silicon bond.

Causality in Experimental Choices: The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for the formation and stability of the Grignard reagent. The ether molecules solvate the magnesium ion, stabilizing the organometallic species. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of pentafluorobenzene and quench the desired reaction.

Experimental Protocol: Grignard Synthesis of (Pentafluorophenyl)dimethylsilane

Materials:

-

Magnesium turnings

-

Bromopentafluorobenzene

-

Anhydrous diethyl ether or THF

-

Dichlorodimethylsilane

-

Anhydrous hexane

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. Continue stirring until most of the magnesium has reacted.

-

Reaction with Chlorosilane: Cool the freshly prepared pentafluorophenylmagnesium bromide solution in an ice bath. Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Workup and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (pentafluorophenyl)dimethylsilane.

Caption: Grignard synthesis pathway for (Pentafluorophenyl)dimethylsilane.

Hydrosilylation: An Atom-Economical Alternative

Hydrosilylation is an addition reaction where a silicon-hydride bond adds across an unsaturated bond, such as an alkene or alkyne. While less common for the direct synthesis from pentafluorobenzene, a related approach involves the platinum-catalyzed hydrosilylation of pentafluorostyrene with a hydrosilane like dimethylchlorosilane, followed by reduction of the Si-Cl bond.[5] This method is highly atom-economical, as all the atoms of the reactants are incorporated into the final product.

Causality in Experimental Choices: Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are highly effective for hydrosilylation reactions due to their ability to activate the Si-H bond.[6] The reaction is typically carried out in a non-protic solvent to avoid side reactions. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (α- vs. β-adduct).

Experimental Protocol: Hydrosilylation Synthesis of a (Pentafluorophenyl)ethylsilane Derivative

Materials:

-

Pentafluorostyrene

-

Dimethylchlorosilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Lithium aluminum hydride (for subsequent reduction)

-

Anhydrous diethyl ether

Procedure:

-

Hydrosilylation Reaction: In a flame-dried flask under a nitrogen atmosphere, dissolve pentafluorostyrene and a catalytic amount of Karstedt's catalyst in anhydrous toluene. Slowly add dimethylchlorosilane to the mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

Purification of the Chlorosilane Adduct: Once the reaction is complete, remove the solvent under reduced pressure. The resulting chloro[2-(pentafluorophenyl)ethyl]dimethylsilane can be purified by vacuum distillation.

-

Reduction to the Hydrosilane: In a separate flame-dried apparatus, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of the purified chloro[2-(pentafluorophenyl)ethyl]dimethylsilane in anhydrous diethyl ether. After the addition, allow the mixture to stir at room temperature. Carefully quench the excess lithium aluminum hydride by the slow addition of ethyl acetate, followed by water. Filter the mixture and dry the organic layer over anhydrous magnesium sulfate. After solvent removal, the desired [2-(pentafluorophenyl)ethyl]dimethylsilane can be purified by distillation.

Caption: Hydrosilylation pathway to a (pentafluorophenyl)ethylsilane derivative.

Comprehensive Characterization: A Spectroscopic Toolkit

The unambiguous identification and purity assessment of (pentafluorophenyl)dimethylsilane rely on a combination of spectroscopic techniques. Each method provides unique structural information, and together they form a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (pentafluorophenyl)dimethylsilane. A multi-nuclear approach provides a complete picture of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the six equivalent methyl protons on the silicon atom. The chemical shift of this peak will be influenced by the electron-withdrawing pentafluorophenyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons and the carbons of the pentafluorophenyl ring. The carbons directly attached to fluorine will exhibit characteristic C-F coupling, which can aid in their assignment. Due to the low natural abundance of ¹³C and potential long relaxation times, acquiring a high-quality spectrum may require a longer acquisition time.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and substitution pattern of the pentafluorophenyl group. It will typically show three distinct signals corresponding to the ortho-, meta-, and para-fluorines, with characteristic coupling patterns.

-

²⁹Si NMR: The silicon NMR spectrum provides direct evidence for the silicon environment. A single resonance is expected for (pentafluorophenyl)dimethylsilane. The chemical shift can be compared to known values for similar organosilanes to confirm the structure.[7][8][9][10][11][12]

Table 1: Predicted NMR Data for (Pentafluorophenyl)dimethylsilane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Si-CH ₃) | ~0.4 - 0.6 | s | - |

| ¹³C (C H₃) | ~0 - 5 | s | - |

| ¹³C (C ₆F₅) | ~100 - 150 | m (due to C-F coupling) | Large ¹J(C-F) |

| ¹⁹F (ortho) | ~-140 to -145 | m | - |

| ¹⁹F (meta) | ~-160 to -165 | m | - |

| ¹⁹F (para) | ~-150 to -155 | m | - |

| ²⁹Si | ~-10 to -20 | s | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (pentafluorophenyl)dimethylsilane (C₈H₇F₅Si), the expected molecular ion peak [M]⁺ would be at m/z 226. Common fragmentation patterns may involve the loss of a methyl group ([M-15]⁺) or cleavage of the silicon-aryl bond.[2][13][14]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of (pentafluorophenyl)dimethylsilane is expected to show characteristic absorption bands for:

-

C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹.

-

Si-C stretching: Bands around 800-850 cm⁻¹ and 1250 cm⁻¹.

-

Aromatic C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region.

-

C-H stretching (methyl groups): Around 2900-3000 cm⁻¹.

Applications in Advanced Synthesis

The unique reactivity of (pentafluorophenyl)dimethylsilane makes it a valuable tool in several areas of advanced synthesis.

Peptide Synthesis and Bioconjugation

While pentafluorophenyl esters are more commonly used as activating groups in peptide synthesis, the principle of utilizing the electron-deficient pentafluorophenyl ring is relevant.[1][8][15] Silyl-based protecting groups are also employed in peptide chemistry, and the pentafluorophenyl group can be used to tune the properties of these protecting groups or to act as a handle for further modification after peptide assembly.

Polymer Modification

A significant application of (pentafluorophenyl)dimethylsilane lies in the modification of polymers, particularly polysiloxanes. The Si-H functionality (if present, or after modification to introduce it) can be used in hydrosilylation reactions to graft the pentafluorophenyl group onto a polymer backbone containing vinyl groups.[16][17][18][19][20] This modification can dramatically alter the properties of the polymer, such as increasing its thermal stability, chemical resistance, and hydrophobicity.[21]

Caption: Modification of a vinyl-terminated polymer via hydrosilylation.

Safety and Handling

(Pentafluorophenyl)dimethylsilane and its precursors are reactive chemicals that require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Grignard reagents are highly flammable and react violently with water. Chlorosilanes are corrosive and moisture-sensitive, releasing HCl upon hydrolysis. It is essential to consult the Safety Data Sheet (SDS) for detailed safety information before handling these compounds.

Conclusion

(Pentafluorophenyl)dimethylsilane is a valuable and versatile reagent with significant potential in organic synthesis and materials science. Its synthesis via Grignard or hydrosilylation routes is well-established, and its structure can be unequivocally confirmed through a suite of spectroscopic techniques. The ability to introduce the unique properties of the pentafluorophenyl group into a range of molecules and polymers makes it a powerful tool for researchers and professionals in drug development and advanced materials. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in these and other emerging applications.

References

-

Coxon, C. R., & Brittain, W. D. G. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemMedChem, 17(4), e202100588. [Link]

-

ChemBK. (2024). (pentafluorophenyl)dimethylsilane. Retrieved from [Link]

-

Buhl, M., & van Wullen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(5-6), 403-409. [Link]

-

ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1. Retrieved from [Link]

-

Bühl, M., & van Wüllen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(5-6), 403-409. [Link]

-

MacMillan, J. G., & McIndoe, J. S. (2012). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 90(10), 859-864. [Link]

-

ResearchGate. (n.d.). Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Kumada, M., Tamao, K., & Yoshida, J. (1982). CHEMISTRY OF ORGANOPENTAFLUOROSILICATES. Journal of Organometallic Chemistry, 239, 115-132. [Link]

-

Grotjahn, D. B. (1995). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 99(41), 15475-15482. [Link]

-

Wang, Y., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 15(3), e0229987. [Link]

-

Haszeldine, R. N., & Tipping, A. E. (1967). Organosilicon chemistry. Part VIII. 2-(Pentafluorophenyl)ethylsilyl compounds and related polymers. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1241-1249. [Link]

-

Marciniec, B., & Walczuk-Guściora, E. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(7), 1549. [Link]

-

ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]

-

Gelest. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]

-

PubMed. (2001). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 243-252. [Link]

-

Defense Technical Information Center. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

- Google Patents. (n.d.). US7655812B2 - Preparation of dimethylchlorosilane.

-

Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, April 13). Mass spectrometry Fragmentation (Part 1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]

-

Hokkaido University. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Retrieved from [Link]

-

Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid. Retrieved from [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]

-

Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 3(43), 13639-13651. [Link]

-

YouTube. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The journal of physical chemistry. B, 122(16), 4505–4512. [Link]

Sources

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gelest.com [gelest.com]

- 4. (Pentafluorophenyl)dimethylsilane|High-Purity Reagent [benchchem.com]

- 5. Organosilicon chemistry. Part VIII. 2-(Pentafluorophenyl)ethylsilyl compounds and related polymers - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic Hydrosilylation of Hydrofluoroolefins (HFOs): Synthesis of New Fluorinated Silanes and Diversity of their Syn… [ouci.dntb.gov.ua]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. unige.ch [unige.ch]

- 10. web.uvic.ca [web.uvic.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 20. Vinyl-terminated silicone fluid - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 21. DIMETHYL(PENTAFLUOROPHENYL)SILANE | 13888-77-2 [chemicalbook.com]

(Pentafluorophenyl)dimethylsilane CAS number and molecular structure

Executive Summary

(Pentafluorophenyl)dimethylsilane (CAS 13888-77-2) is a specialized organosilicon reagent characterized by the presence of a highly electron-withdrawing pentafluorophenyl (

This guide details the structural properties, synthesis, and critical applications of this compound, specifically in the context of fluorous chemistry , hydrosilylation catalysis , and its role as a precursor to the analytical derivatizing agent Flophemesyl chloride .

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

| Parameter | Detail |

| Chemical Name | (Pentafluorophenyl)dimethylsilane |

| Synonyms | Dimethyl(pentafluorophenyl)silane; 1-(Dimethylsilyl)-2,3,4,5,6-pentafluorobenzene |

| CAS Number | 13888-77-2 |

| Molecular Formula | |

| Molecular Weight | 226.22 g/mol |

| SMILES | Cc1c(F)c(F)c(F)c(F)c1F |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 61–62 °C @ 20 mmHg | [1][2] |

| Density | 1.295 g/mL @ 25 °C | [2] |

| Refractive Index ( | 1.431 | [2] |

| Flash Point | 40.5 °C (105 °F) | [2] |

Structural Insight

The molecule features a

-

Electronic Effect: The perfluorinated ring exerts a strong inductive electron-withdrawing effect (-I) on the silicon atom. This makes the silicon center more susceptible to nucleophilic attack compared to phenyldimethylsilane.

-

Hydridic Character: The Si-H bond is polarized, but the electron withdrawal reduces the hydridic density slightly compared to alkyl silanes, potentially altering reactivity rates in Lewis acid-catalyzed reductions (e.g., with

).

Synthesis & Production Protocols

Synthetic Pathway: Grignard Route

The most reliable laboratory-scale synthesis involves the reaction of pentafluorophenylmagnesium bromide with chlorodimethylsilane. This route is preferred over lithiation due to the thermal instability of pentafluorophenyllithium at ambient temperatures.

Reaction Scheme:

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Preparation of Grignard Reagent

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Add Magnesium turnings (1.1 eq) and a crystal of iodine.

-

Initiation: Add anhydrous diethyl ether (

) to cover the Mg. Add 5% of the total Bromopentafluorobenzene ( -

Addition: Dilute the remaining

(1.0 eq) in -

Completion: Reflux for 1 hour after addition to ensure complete formation of

.

Step 2: Silylation

-

Cooling: Cool the Grignard solution to 0 °C using an ice bath.

-

Addition: Add Chlorodimethylsilane (

, 1.1 eq) dropwise via syringe or addition funnel. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench & Workup: Carefully quench with saturated

solution. Extract with pentane or ether. Wash organics with water and brine. Dry over -

Purification: Fractional distillation under reduced pressure (target bp: 61–62 °C @ 20 mmHg).

Process Visualization (DOT Diagram)

Figure 1: Step-by-step synthetic workflow for the production of (Pentafluorophenyl)dimethylsilane via Grignard methodology.

Applications in Drug Development & Catalysis

Precursor to Flophemesyl Chloride (Analytical Derivatization)

(Pentafluorophenyl)dimethylsilane is the direct precursor to Chlorodimethyl(pentafluorophenyl)silane (Flophemesyl chloride), a highly sensitive derivatizing agent used in Gas Chromatography (GC) with Electron Capture Detection (ECD).

-

Mechanism: The

group has a high electron capture cross-section, allowing picogram-level detection of sterols and alcohols. -

Conversion:

.

Hydrosilylation & Fluorous Tagging

The compound serves as a "light" fluorous tag. In drug discovery, attaching a

-

Reaction: Platinum-catalyzed hydrosilylation of terminal alkenes yields fluorous-tagged alkanes.

-

Utility: The resulting silyl group can be retained to influence pharmacokinetics or oxidized (Fleming-Tamao oxidation) to an alcohol, using the

group as a robust masking group during intermediate steps.

Mechanistic Pathway: Lewis Acid Catalyzed Reduction

In the presence of

Figure 2: Mechanistic pathway for carbonyl reduction using (Pentafluorophenyl)dimethylsilane catalyzed by B(C6F5)3.

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is a valuable reagent, it presents specific hazards related to its silane functionality and fluorinated nature.

Hazard Identification (GHS)

-

Flammable Liquid (Category 3): Flash point ~40.5 °C.

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Reactivity: Releases Hydrogen gas (

) upon contact with strong bases or catalytic metals in protic solvents.

Storage & Stability

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Moisture: Hydrolytically unstable; moisture leads to the formation of the corresponding silanol/disiloxane and release of

. -

Container: Teflon-lined caps are recommended to prevent leaching from standard rubber septa over long periods.

References

-

ChemicalBook. (2023).[1] Dimethyl(pentafluorophenyl)silane Properties and CAS Data. Retrieved from

-

Thermo Fisher Scientific. (2023). Chlorodimethyl(pentafluorophenyl)silane Product Description (Related Derivative). Retrieved from

-

PubChem. (2023). Compound Summary: (Pentafluorophenyl)dimethylsilane.[1][2][3] Retrieved from [3]

-

Santa Cruz Biotechnology. (2023). 3-(Pentafluorophenyl)propyldimethylchlorosilane Data. Retrieved from [4]

- Piers, W. E., & Marwitz, A. J. (2008). Chemistry of Pentafluorophenyl Boranes and Silanes. Comprehensive Organometallic Chemistry III.

Sources

The Pentafluorophenyl (PFP) Group in Silane Chemistry: Electronic Modulation and Surface Selectivity

[1][2]

Executive Summary

The incorporation of the pentafluorophenyl (C₆F₅, PFP) group into silane architectures introduces a unique physicochemical profile characterized by high electronegativity, significant steric bulk, and inverted quadrupole moments compared to non-fluorinated phenyl rings. In drug development and materials science, PFP-silanes are critical for two primary applications: orthogonal selectivity in HPLC stationary phases (separating halogenated or polar compounds where C18 fails) and surface energy modulation (creating hydrophobic/oleophobic interfaces). This guide analyzes the causal mechanisms of these behaviors and provides self-validating protocols for their synthesis and application.

Physicochemical Foundations: The "Fluorine Effect"

To understand the utility of PFP-silanes, one must first grasp how the C₆F₅ moiety alters the electronic environment of the silicon center and the surrounding space.

Electronic Inversion and Pi-Acidity

Unlike a standard phenyl group, which is electron-rich (π-basic), the PFP group is electron-deficient (π-acidic) due to the high electronegativity of the five fluorine atoms.

-

Dipole & Quadrupole: The C-F bonds create a strong dipole moment pointing away from the ring. This inverts the quadrupole moment relative to benzene, allowing PFP rings to engage in "face-to-face" stacking with electron-rich aromatics (e.g., analytes in drug discovery) rather than the "T-shaped" stacking typical of benzene-benzene interactions.

-

Lewis Acidity: When attached directly to silicon (e.g., in C6F5-SiCl3), the electron-withdrawing nature of the PFP group significantly increases the Lewis acidity of the silicon atom, making it a more aggressive electrophile in hydrosilylation or coupling reactions.

Interaction Mechanisms

The PFP ligand offers a multi-modal interaction mechanism, summarized in Table 1 .

| Interaction Type | Mechanism | Target Analytes/Substrates |

| Pi-Pi (π-π) Interaction | Electron-deficient PFP ring stacks with electron-rich aromatic rings. | Positional isomers, aromatic drugs, metabolites. |

| Dipole-Dipole | Strong C-F dipoles interact with polar functional groups. | Nitro-aromatics, carbonyls, amines. |

| Hydrogen Bonding | Fluorine atoms act as weak hydrogen bond acceptors. | Alcohols, phenols, carboxylic acids. |

| Steric Selectivity | Rigid, planar C₆F₅ geometry discriminates by molecular shape. | Structural isomers, taxanes, steroids. |

| Hydrophobicity | Fluorine density lowers surface energy (though less than perfluoroalkyl chains). | General retention of non-polar moieties.[1] |

Application I: PFP-Propyl Phases in HPLC

In drug development, the separation of closely related impurities (e.g., halogenated synthetic intermediates) is often impossible on standard C18 columns. PFP-silanes, specifically 3-(pentafluorophenyl)propyl silanes , are bonded to silica to create PFP phases.

Mechanistic Diagram: Analyte Retention

The following diagram illustrates how a PFP-modified surface discriminates analytes through concurrent interaction pathways.

Application II: Surface Engineering (Hydrophobicity)

PFP-silanes are used to modify glass, silicon wafers, and oxides to lower surface energy. While perfluoroalkyl silanes (e.g., perfluorooctyl) are more hydrophobic, PFP-silanes offer a balance of oleophobicity and thermal stability due to the aromatic ring's resistance to elimination reactions that degrade alkyl chains.

Protocol: Covalent Modification of Silica with PFP-Silane

Objective: Create a uniform, chemically bonded PFP monolayer on a silica substrate (e.g., glass slide or chromatography particles). Reagent: 3-(Pentafluorophenyl)propyltrimethoxysilane (CAS: 20083-34-5) or Trichlorosilane equivalent.

Workflow Diagram

Detailed Methodology

-

Surface Activation (Critical):

-

Why: Silanes react with surface silanols (Si-OH). Contaminants block these sites.

-

Procedure: Treat substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min OR O₂ plasma for 5 min.

-

Safety: Piranha solution is explosive with organics. Use extreme caution.

-

-

Dehydration:

-

Why: Excess water causes bulk polymerization of the silane in solution (cloudiness) rather than surface grafting.

-

Procedure: Dry substrate at 120°C for 2 hours.

-

-

Silanization Reaction:

-

Prepare a 1% (v/v) solution of 3-(pentafluorophenyl)propyltrimethoxysilane in anhydrous toluene.

-

Catalyst: Add 0.1% acetic acid (optional) to catalyze methoxy hydrolysis if surface moisture is strictly controlled.

-

Immerse substrate for 12-24 hours at room temperature under N₂ atmosphere.

-

-

Rinsing (Self-Validation Step 1):

-

Rinse sequentially with Toluene (removes unreacted silane), Ethanol (removes byproducts), and DI Water.

-

Validation: If the water rinse beads up immediately, the hydrophobic coating is present.

-

-

Curing:

-

Bake at 110°C for 1 hour. This promotes the condensation of free silanols into stable Si-O-Si covalent bonds (crosslinking).

-

QC & Self-Validation

-

Contact Angle Goniometry: A successful PFP monolayer typically yields a water contact angle (WCA) of 85°–95° .

-

Failure Mode: WCA < 60° indicates incomplete coverage or dirty surface.

-

Failure Mode: WCA > 110° (with visible haze) indicates bulk polymerization/deposition rather than a monolayer.

-

-

X-ray Photoelectron Spectroscopy (XPS): Look for the F1s peak (approx. 688 eV) and the specific C1s satellite peaks characteristic of the C-F bonds.

Synthetic Protocols: Synthesis of PFP-Silanes

Researchers often need to synthesize custom PFP-silane linkers for specific drug delivery or materials applications.

Grignard Route (Pentafluorophenyl-Silicon Bond Formation)

Direct attachment of the C₆F₅ group to silicon (without a propyl linker) creates a highly Lewis-acidic center.

Reaction:

Protocol:

-

Reagents: Pentafluorophenylmagnesium bromide (0.5 M in ether) is commercially available or prepared from bromopentafluorobenzene.

-

Addition: Cool the chlorosilane (e.g., trimethylchlorosilane or tetrachlorosilane) solution in THF to 0°C.

-

Dropwise Addition: Add the Grignard reagent slowly to prevent exotherms.

-

Workup: Quench with dilute HCl. Extract with ether.

-

Validation (¹⁹F NMR): The fluorine signals for C₆F₅ attached to Si are distinct.

-

-

ortho*-F: ~ -120 to -125 ppm

-

-

-

para*-F: ~ -145 to -150 ppm

-

-

-

meta*-F: ~ -155 to -160 ppm

-

-

Shift Logic: The Si atom shields the ortho fluorines relative to the carbon analog.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Cloudy Silanization Solution | Water contamination led to bulk polymerization. | Use anhydrous solvents; dry substrate thoroughly; use a glovebox if possible. |

| Low Retention in HPLC | Phase collapse (dewetting) or hydrolysis of ligand. | PFP phases are robust, but avoid pH > 8 (silica dissolution) or 100% aqueous mobile phases for extended periods (dewetting). |

| Peak Tailing (Basic Drugs) | Residual silanols on the silica surface. | Use "end-capping" reagents (e.g., HMDS) after PFP functionalization to block remaining -OH groups. |

References

-

Benchchem. "Trifluoro(pentafluorophenyl)silane as a Fluorinated Reagent in Organic Transformations." Benchchem Technical Library. Link

-

Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity." Fortis Tech Notes. Link

-

United Chemical Technologies. "SELECTRA® PFPP HPLC COLUMNS: Mechanisms and Applications." UCT Product Guide. Link

-

Sigma-Aldrich. "(Pentafluorophenyl)triethoxysilane Product Specification and MSDS." Merck/Sigma-Aldrich. Link

-

Gelest, Inc. "Hydrophobic Silane Surface Treatments: Mechanisms of Interaction." Gelest Technical Library. Link

-

Hackel, T., & McGrath, N. A. (2019).[2] "Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes." Molecules, 24(3), 432.[2] Link

-

ChangFu Silicones. "Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane Technical Data Sheet." ChangFu Silicones. Link

Technical Guide: Spectroscopic Data of (Pentafluorophenyl)dimethylsilane

This is a comprehensive technical guide on the spectroscopic characterization of (Pentafluorophenyl)dimethylsilane , designed for researchers in organosilicon and organofluorine chemistry.

Compound Overview & Significance

(Pentafluorophenyl)dimethylsilane (

-

IUPAC Name: (Pentafluorophenyl)dimethylsilane

-

Molecular Formula:

-

Molecular Weight: 226.22 g/mol

-

Boiling Point: 61–62 °C (20 mmHg)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is critical for purity assessment. The electron-withdrawing

Proton NMR ( H)

The spectrum is characterized by the distinct coupling between the silyl hydride (Si-H ) and the methyl protons (Si-Me ), as well as long-range coupling to fluorine.

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( | Notes |

| Si-H | 4.57 | Septet | 1H | Diagnostic silyl hydride signal. | |

| Si-Me | 0.15 | Doublet of Triplets | 6H | Coupled to Si-H and ortho-F. |

Solvent: Benzene-d

Carbon-13 NMR ( C)

The carbon spectrum is dominated by the complex multiplet patterns of the perfluorinated ring due to large

-

Si-Me:

-3.0 to -5.0 ppm (Singlet or weak multiplet). -

Aromatic C-F:

136–150 ppm (Complex multiplets, typically appearing as broad doublets/triplets due to C-F coupling). -

Ipso-C:

105–115 ppm (Triplet of triplets).

Fluorine-19 NMR ( F)

The

| Position | Shift ( | Multiplicity | Notes |

| Ortho (2,6-F) | -126 to -128 | Multiplet | Closest to Silicon; shows through-space interaction. |

| Para (4-F) | -150 to -154 | Triplet | Diagnostic for para-substitution. |

| Meta (3,5-F) | -161 to -163 | Multiplet | Most shielded fluorine environment. |

Referenced to

Infrared Spectroscopy (FT-IR)

The IR spectrum is used to monitor the progress of hydrosilylation reactions by tracking the disappearance of the Si-H stretch.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Si-H | 2140 – 2180 | Strong, Sharp | Critical Diagnostic. Higher frequency than PhSiMe |

| C-F (Aromatic) | 1450 – 1520 | Very Strong | Characteristic perfluoroaromatic ring breathing/stretching. |

| Si-C | 1250, 820 – 850 | Medium | Si-Me deformation and stretching. |

| C-H (Alkyl) | 2900 – 2970 | Weak | Methyl C-H stretches. |

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the silyl cation and the robustness of the perfluorophenyl ring.

Fragmentation Pathway Visualization

The following diagram illustrates the primary ionization and fragmentation logic for

Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of methyl and hydride radicals.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Solvent Choice: Benzene-d

( -

Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.

-

Tube: Use high-quality 5mm NMR tubes, oven-dried to remove moisture (Si-H is moisture sensitive in the presence of nucleophiles).

Protocol 2: Monitoring Hydrosilylation via IR

-

Baseline: Take a background scan of the neat alkene/alkyne substrate.

-

Zero-Point: Record the IR of the reaction mixture immediately after adding (Pentafluorophenyl)dimethylsilane. Note the intensity of the peak at ~2160 cm

. -

Monitoring: Sample every 30-60 minutes. The reaction is complete when the band at ~2160 cm

vanishes or plateaus (if excess silane is used).

Synthesis & Workflow Logic

The synthesis typically involves the reduction of the corresponding alkoxysilane or chlorosilane. The following workflow demonstrates the logic for generating the spectroscopic sample.

Figure 2: Synthetic workflow for the preparation and validation of the target silane.

References

-

Royal Society of Chemistry (RSC) . Synthesis of Hydrosilanes via Lewis-Base-Catalyzed Reduction of Alkoxysilane. Retrieved from [Link] (Data inferred from analogs 2c/2f in Supplementary Info).

-

National Institute of Informatics (NII) . Catalytic Hydrosilane Synthesis Data. Retrieved from [Link].

-

PubChem . Compound Summary: (Pentafluorophenyl)dimethylsilane. Retrieved from [Link].

Sources

The Silicon Advantage: A Technical Guide to Organosilicon Chemistry in Synthesis and Drug Design

Topic: Introduction to Organosilicon Compounds for Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosilicon chemistry occupies a unique niche in modern organic synthesis. Positioned directly below carbon in Group 14, silicon shares valency but exhibits distinct electronic and steric properties—specifically lower electronegativity (1.90 vs 2.55 for C) and a longer bond radius (1.11 Å vs 0.77 Å). This guide dissects the "Silicon Effect" for the practicing chemist, moving from strategic protection groups to C–Si bond activation methods (Sakurai, Hiyama, Peterson) and concluding with the emerging role of silicon bioisosteres in clinical drug candidates like AMG 650 .

Fundamental Properties & The Beta-Silicon Effect

The utility of silicon in synthesis is largely governed by two factors: bond polarization and the beta-silicon effect .

Bond Dissociation Energies (BDE)

Silicon forms strong bonds with electronegative elements (O, F, Cl), driving the thermodynamic favorability of deprotection and cross-coupling reactions. Conversely, the C–Si bond is relatively weak compared to C–C, allowing for controlled activation.

Table 1: Comparative Bond Dissociation Energies (kcal/mol)

| Bond Type | Energy (kcal/mol) | Significance in Synthesis |

|---|---|---|

| C–C | ~83 | Stable backbone |

| C–Si | ~76 | Cleavable handle for activation |

| Si–O | ~110 | Driving force for Brook rearrangement & silyl ether formation |

| Si–F | ~135 | Thermodynamic sink; driving force for fluoride-mediated deprotection/coupling |

| Si–Cl | ~90 | Labile handle for silylation reagents (e.g., TBSCl) |[1]

The Beta-Silicon Effect

The

-

Consequence: Electrophilic attack on vinyl silanes or allyl silanes occurs strictly to generate a

-carbocation, controlling regiochemistry.

Strategic Protection: Silyl Ethers

Silyl ethers are the workhorses of hydroxyl protection. Their relative stability is tunable based on the steric bulk of the substituents on silicon.

Stability Hierarchy

Acid Stability: TMS < TES < TBS < TIPS < TBDPS Base Stability: TMS < TES < TBS ≈ TBDPS < TIPS[2]

Table 2: Relative Stability Profile of Common Silyl Groups

| Group | Abbr. | Acid Lability (Rel.[3] Rate) | Base Lability (Rel. Rate) | Comments |

|---|---|---|---|---|

| Trimethylsilyl | TMS | 1 (Fastest) | 1 (Fastest) | Too labile for most multi-step syntheses; used for transient protection.[1] |

| Triethylsilyl | TES | ~64 | ~10-100 | Useful for selective deprotection in presence of TBS.[1] |

| tert-Butyldimethylsilyl | TBS | ~20,000 | ~20,000 | Industry Standard. Stable to chromatography and mild reduction/oxidation.[1] |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 | Extremely stable to base; protects hindered alcohols. |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Highly acid-stable; less stable to base than TIPS.[1] |

Experimental Protocol: Standard TBS Protection

Context: This protocol uses imidazole as a base/catalyst, which forms a reactive

Reagents:

-

Substrate: Secondary Alcohol (10 mmol)

-

TBSCl (tert-Butyldimethylsilyl chloride): 12 mmol (1.2 equiv)[1]

-

Imidazole: 25 mmol (2.5 equiv)

-

Solvent: Anhydrous DMF (20 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and cool under Argon. Add imidazole and anhydrous DMF.

-

Addition: Add the alcohol substrate to the flask. Stir until dissolved.

-

Silylation: Add TBSCl in one portion. The reaction is slightly exothermic.

-

Monitoring: Stir at 23°C for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

-

Workup: Dilute with Et₂O (50 mL). Wash with water (3 x 20 mL) to remove DMF and imidazolium salts. Wash with brine (20 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).[4]

C–Si Bond Activation: The "Silicon Switch"

The Hosomi-Sakurai Allylation

This reaction involves the addition of an allyl silane to an electrophile (aldehyde/ketone/acetal) activated by a Lewis Acid (LA). The reaction is driven by the

Mechanism Visualization:

Figure 1: Mechanism of the Hosomi-Sakurai Allylation showing Lewis Acid activation and beta-silyl stabilization.

The Hiyama Cross-Coupling

A powerful alternative to Suzuki coupling, utilizing organosilanes coupled with aryl halides. It avoids the toxicity of tin (Stille) and the instability of some boronic acids.

Critical Requirement: The C–Si bond is not nucleophilic enough to transmetalate to Pd(II) directly. It requires activation by fluoride (F⁻) or hydroxide (OH⁻) to form a pentacoordinate silicate intermediate.

Experimental Protocol: Fluoride-Promoted Hiyama Coupling Reference: J. Org. Chem.1988 , 53, 918.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Aryl-Si(OMe)₃ (1.2 equiv)[1]

-

Pd(OAc)₂ (5 mol%)

-

TBAF (Tetrabutylammonium fluoride, 1M in THF) (2.0 equiv)

-

Solvent: THF, 60°C

Step-by-Step Procedure:

-

Inert Atmosphere: Charge a Schlenk tube with Aryl Bromide, Aryl-Silane, and Pd(OAc)₂. Cycle Argon/Vacuum 3 times.

-

Activation: Add anhydrous THF followed by TBAF solution dropwise via syringe. The solution often turns black (active Pd(0) species).

-

Reaction: Heat to 60°C for 2–6 hours.

-

Workup: Cool to RT. Filter through a short pad of Celite to remove Pd black. Concentrate filtrate.

-

Purification: Silica gel chromatography.

Figure 2: Catalytic cycle of the Hiyama Coupling highlighting the requisite fluoride activation step.

Peterson Olefination: Stereochemical Control

The Peterson olefination is the silicon equivalent of the Wittig reaction but offers a unique advantage: stereocontrol via workup conditions .

-

Acidic Workup: Anti-elimination

Alkene A. -

Basic Workup: Syn-elimination

Alkene B (opposite geometry).

Medicinal Chemistry: Silicon Bioisosteres

Replacing a carbon atom with silicon ("Sila-substitution") is a validated strategy in drug design to alter physicochemical properties without changing the pharmacophore significantly.[5]

The "Silicon Switch" Benefits

-

Lipophilicity: Silicon is more lipophilic than carbon.[1] A C

Si switch typically increases logP, improving membrane permeability. -

Bond Geometry: C–Si bonds (1.87 Å) are longer than C–C bonds (1.54 Å). This expands the molecular volume, potentially improving fit in large hydrophobic pockets.

-

Metabolic Stability: Silicon can block metabolic hot-spots (e.g., preventing hydroxylation at a specific site).

Case Study: AMG 650 (Sovilnesib)

AMG 650 is a KIF18A inhibitor developed by Amgen (now Volastra) for cancer therapy.[6]

-

Structure: Contains a unique silicon center.

-

Role of Silicon: The silicon atom modulates the conformation and lipophilicity of the molecule, optimizing its potency against the kinesin motor protein while maintaining oral bioavailability.

-

Status: Phase 1 Clinical Trials (NCT05902988).

References

-

Bond Energies: Walsh, R. "Bond Dissociation Energies in Organosilicon Compounds." Acc.[3][7][8][9] Chem. Res. 1981, 14, 246–252. Link

-

TBS Protection: Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc. 1972, 94, 6192. Link

-

Hiyama Coupling: Hatanaka, Y.; Hiyama, T. "Cross-Coupling of Organosilanes with Organic Halides Mediated by Fluoride Ion." J. Org. Chem. 1988, 53, 918. Link

-

Sakurai Reaction: Hosomi, A.; Sakurai, H. "Syntheses of Gamma,Delta-Unsaturated Alcohols from Allylsilanes and Carbonyl Compounds." Tetrahedron Lett. 1976, 17, 1295. Link

-

Silicon Bioisosteres (Review): Panayides, J. L., et al. "The role of silicon in drug discovery: a review." RSC Med.[9][10] Chem. 2024, 15, 3286.[9][10] Link

-

AMG 650 Clinical Data: "A Study of AMG 650 in Participants With Advanced Solid Tumors." ClinicalTrials.gov Identifier: NCT05902988. Link

Sources

- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciencegeek.net [sciencegeek.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. reddit.com [reddit.com]

- 8. thestreet.com [thestreet.com]

- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Silicon Renaissance: Mastering the Lewis Acidity of Fluorinated Organosilanes

Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals. Scope: Advanced mechanistic analysis, characterization protocols, and catalytic applications of fluorinated silicon Lewis acids.

Executive Summary: The Silent Powerhouse

Silicon has long been viewed as the "dull cousin" of carbon in organic synthesis—stable, tetravalent, and generally chemically inert until provoked. However, the strategic introduction of fluorine substituents transforms neutral silanes into aggressive Lewis acids, capable of rivaling the reactivity of traditional transition metals or boranes (e.g.,

This guide explores the "Fluorine Effect" on silicon centers, detailing how electron-withdrawing perfluoroalkyl and perfluoroaryl ligands lower the energy of the

Mechanistic Underpinnings: The Fluorine Effect

The Lewis acidity of fluorinated organosilanes is not merely a product of inductive effects; it is a concerted interplay of electronic desaturation and orbital deformation.

Electronic Factors

-

Inductive Withdrawal (-I Effect): Fluorine, being the most electronegative element, pulls electron density through the

-framework. In species like -

LUMO Lowering: The primary driver of Lewis acidity is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO). High-electronegativity substituents stabilize the

antibonding orbitals, making them energetically accessible for nucleophilic attack (Lewis base coordination).

Structural Factors: The Berry Pseudorotation

Unlike Carbon, Silicon readily expands its coordination sphere from 4 (tetrahedral) to 5 (trigonal bipyramidal) or 6 (octahedral). Upon binding a Lewis base, the silicon center undergoes reorganization. The energy penalty for this deformation (

Visualization: Mechanism of Lewis Acidity Activation

The following diagram illustrates the orbital interaction and structural reorganization upon base binding.

Figure 1: Mechanistic pathway of Lewis acid activation in fluorinated silanes. Fluorine substituents lower the

Characterization: The Gutmann-Beckett Method

To effectively utilize fluorinated organosilanes, one must quantify their Lewis acidity. The Gutmann-Beckett (GB) method is the industry standard "effective" metric, utilizing Triethylphosphine Oxide (

Principle

The oxygen atom of

Formula for Acceptor Number (AN):

-

:

-

: Shift of

-

: Scaling factor derived from

Validated Experimental Protocol

Objective: Determine the Acceptor Number (AN) of a novel fluorinated silane.

Materials:

-

Probe: Triethylphosphine oxide (

), sublimed and stored under Argon. -

Solvent:

or -

Reference: 85%

(external capillary) or calibrated against pure

Workflow:

-

Preparation (Glovebox): Dissolve the fluorinated silane (0.05 mmol) in 0.6 mL of dry deuterated solvent.

-

Addition: Add a stoichiometric amount (0.05 mmol) of

to the solution. Ensure complete mixing. -

Analysis: Transfer to a J. Young NMR tube.

-

Acquisition: Acquire

NMR spectrum at 298 K. -

Calculation: Record the chemical shift (

) of the adduct peak relative to the free

Comparative Acidity Table

The following table benchmarks common silicon Lewis acids against standard references.

| Compound | Ligand Class | Est.[1][3][4][5][6] AN | Notes | |

| Perfluorocatecholato | +38.9 ppm | ~86 | "Lewis Superacid" [1] | |

| Perfluoroaryl | +12-15 ppm | ~25-30 | Moderate acidity | |

| Borane (Ref) | +26.6 ppm | 78 | Standard benchmark | |

| Chlorosilane | +2.0 ppm | ~5 | Weak acidity |

Applications in Drug Discovery: The "Fluorine Scaffold"

The high Lewis acidity of these silanes is not just an academic curiosity; it is a tool for accessing privileged medicinal chemistry scaffolds, particularly fluorinated oxetanes and heterocycles .[7]

Case Study: Catalyzing Oxetane Formation

Fluorinated oxetanes (e.g.,

Role of Silicon Lewis Acid:

-

Activation: The fluorosilane (e.g.,

) binds to the epoxide oxygen, activating the ring for opening. -

Fluoride Transfer: In the presence of a fluoride source, the activated intermediate undergoes ring-opening fluorination.

-

Cyclization: The "frustrated" nature of bulky fluorosilanes can prevent permanent adduct formation, allowing the catalyst to turnover.

Figure 2: Simplified catalytic cycle for epoxide activation using a Silicon Lewis Superacid. The high affinity of the silicon center for oxygen drives the initial activation step.

Bioisosteric Relevance

-

Metabolic Stability: The C-F bond is metabolically robust (approx. 116 kcal/mol).

-

Lipophilicity: Fluorination modulates

, improving membrane permeability. -

Conformation: The "Gauche Effect" of fluorine substituents can lock drug molecules into bioactive conformations.

References

-

Thorwart, T., et al. (2021).[5] "Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon."[5][8] Chemistry - A European Journal. Link

-

Gutmann, V. (1975).[4] "The Donor-Acceptor Approach to Molecular Interactions." Plenum Press.

-

Beckett, M. A., et al. (1996).[4] "A convenient NMR method for the measurement of Lewis acidity."[4] Polyhedron.

-

Greb, L. (2018). "Lewis Superacids: Classifications, Candidates, and Applications." Chemistry - A European Journal. Link

-

Du, X., et al. (2025). "Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery." Nature Chemistry.[7][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. bioengineer.org [bioengineer.org]

- 8. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

Technical Monograph: Operational Safety and Reactivity Profile of (Pentafluorophenyl)dimethylsilane

Executive Summary

(Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2) is a specialized organosilicon reagent characterized by the presence of a highly electron-deficient pentafluorophenyl ring (

Critical Hazard Alert: Unlike standard phenylsilanes, the electron-withdrawing nature of the

Physicochemical & Hazard Profile

The following data consolidates physical properties with specific hazard implications.

| Property | Value | Operational Implication |

| CAS Number | 13888-77-2 | Verification key; distinct from the chloride precursor (CAS 20082-71-7). |

| Molecular Formula | High fluorine content implies potential HF generation during combustion. | |

| Boiling Point | 61–62 °C @ 20 mmHg | Volatile under high vacuum; requires cold trapping to prevent pump damage. |

| Density | ~1.295 g/mL | Denser than water; sinks in aqueous spills, complicating cleanup. |

| Flash Point | ~40°C (Est.) | Flammable liquid; static discharge precautions are mandatory. |

| Reactivity | Water Reactive | Hydrolysis releases |

Mechanism of Hazard: The Pentafluorophenyl Effect

The safety profile of this molecule is dictated by the electronic influence of the fluorine atoms.

-

Inductive Effect: The five fluorine atoms pull electron density away from the silicon atom.

-

Consequence: The silicon becomes highly electrophilic. Hydrolysis rates are accelerated compared to non-fluorinated silanes, leading to a "burst release" of hydrogen gas rather than a slow evolution.

Operational Protocols: Storage & Handling

Primary Containment (The Inert Barrier)

All handling must occur under a nitrogen or argon atmosphere. The presence of atmospheric moisture is sufficient to degrade the reagent and pressurize storage vessels with hydrogen.

-

Storage: Store in a dedicated flammables cabinet at 2–8°C. Caps must be sealed with Parafilm or electrical tape to prevent moisture ingress.

-

Headspace Management: After every use, the container headspace must be backfilled with dry inert gas. Failure to do this creates a partial vacuum upon cooling, which can draw in moist air, leading to pressure buildup (H2) inside the bottle.

Transfer Techniques

Never pour this reagent. Use positive-pressure cannula transfer or gas-tight syringes.

DOT Diagram: Safe Transfer Workflow The following diagram illustrates the critical decision path for transferring active silanes.

Figure 1: Decision logic for transferring (Pentafluorophenyl)dimethylsilane based on volume, ensuring inert integrity.

Experimental Setup & Reaction Safety

Reaction Design

When using this reagent in hydrosilylation (e.g., reducing carbonyls or alkenes), the reaction will likely be exothermic.[1]

-

Solvent Choice: Use anhydrous, non-protic solvents (DCM, THF, Toluene). Avoid alcohols completely during the reaction phase.

-

Venting: The reaction vessel must be connected to an inert gas manifold (Schlenk line) with an oil bubbler to allow potential

evolution to escape safely without over-pressurizing the glassware.

The "Active" Quench

Quenching reactions containing residual Si-H bonds is the most dangerous step. Adding water directly can cause a violent eruption.

Protocol: Step-Wise Oxidative Quench

-

Dilute: Cool the reaction mixture to 0°C and dilute with an inert solvent (e.g., Hexane or TBME).

-

Buffer: Add a sacrificial ketone (e.g., acetone) or ester (ethyl acetate). The residual silane will slowly hydrosilylate these groups, consuming the Si-H bond without gas evolution.

-

Hydrolysis: Only after step 2, slowly add saturated aqueous

or 1M NaOH (dropwise). Monitor for bubbling.

DOT Diagram: Reactivity & Quenching Logic This diagram details the mechanistic pathways leading to safe disposal vs. hazard.

Figure 2: Mechanistic pathway comparison between direct hydrolysis (hazardous) and buffered quenching (safe).

Emergency Response

Fire Fighting (Class B/C)

-

Extinguishing Media: Dry chemical powder (ABC) or

.[2] -

Prohibited Media: DO NOT USE WATER. Water will react with the silane to produce more fuel (

), intensifying the fire. -

Combustion Products: Burning releases Hydrogen Fluoride (HF) and Silicon Dioxide (

). Full SCBA (Self-Contained Breathing Apparatus) is mandatory for firefighters to prevent HF inhalation.

Spills

-

Absorb: Use a dry, inert absorbent (Vermiculite or dry sand). Do not use cellulose-based absorbents (paper towels, sawdust) as they contain moisture and hydroxyl groups that can initiate heating.

-

Deactivate: Transfer absorbed material to a fume hood. Slowly treat with a 5% solution of surfactant in water to hydrolyze the silane in a controlled manner before final disposal.

References

-

Global Silicones Council. (2025).[5] Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

- Gelest, Inc. (2024). Reactive Silicones: Hydrolytic Stability and Handling. (General reference for Si-H reactivity mechanics).

-

Airgas. (2024). Safety Data Sheet: Organosilanes and Hydrogen Evolution Hazards. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: (Pentafluorophenyl)dimethylsilane

[1][2]

Executive Summary

(Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2 ), often referred to as Flophemesyl Hydride , is a specialized organosilane featuring a perfluorinated aromatic ring bonded to a dimethylsilyl hydride group. It serves as a critical reagent in two primary domains: fluorous phase chemistry (as a "light" fluorous tag) and analytical chemistry (as a derivatizing agent for Electron Capture Detection, ECD).

While less ubiquitous than simple phenylsilanes, its commercial availability is sustained by its niche utility in high-sensitivity gas chromatography (GC) and the synthesis of fluorinated materials.

| Chemical Attribute | Specification |

| Systematic Name | Dimethyl(pentafluorophenyl)silane |

| Common Name | Flophemesyl Hydride |

| CAS Number | 13888-77-2 |

| Molecular Formula | C₈H₇F₅Si |

| Molecular Weight | 226.22 g/mol |

| Boiling Point | 138–140 °C (lit.) |

| Key Functionality | Si–H (Hydrosilylation donor), C₆F₅ (Fluorous tag) |

Commercial Supply Chain

The supply chain for (Pentafluorophenyl)dimethylsilane is bifurcated into direct catalog suppliers and precursor suppliers . Due to the reactivity of the Si–H bond, some vendors prefer to stock the more stable chlorosilane precursor.

A. Direct Suppliers (The Hydride)

These vendors list the specific hydride (CAS 13888-77-2). Lead times typically range from 2–6 weeks as stock is often held in central warehouses (e.g., USA or Japan) rather than local distribution hubs.

-

Gelest (Mitsubishi Chemical Group): A primary manufacturer of organosilicons. Often lists this under "Fluorous Silanes" or specialty hydrides.

-

Fluorochem (UK): A key European source for fluorinated intermediates.

-

TCI Chemicals: Stocks this reagent globally, often in 5g and 25g units.

-

Sigma-Aldrich (Merck): Typically available through their "Rare Chemicals" or "AldrichCPR" library.

B. Precursor Availability (The Chloride)

If the hydride is out of stock, the Chlorosilane derivative is a reliable alternative that can be converted to the hydride in-house (see Section 3).

-

Compound: (Pentafluorophenyl)dimethylchlorosilane (Flophemesyl Chloride )[1]

-

CAS: 20082-71-7

-

Availability: Higher than the hydride; widely used as a protecting group reagent.

C. Supply Decision Matrix

The following diagram illustrates the logical flow for sourcing this material based on project timelines and chemical competency.

Figure 1: Strategic sourcing decision tree for Flophemesyl Hydride.

Synthesis & Scalability (The "Make" Option)

For researchers facing supply shortages or requiring bulk quantities (>100g), in-house synthesis is robust. Two primary routes exist: Reductive Dehalogenation (from the chloride) and Direct Grignard Coupling .

Route A: Reduction of Flophemesyl Chloride (Recommended)

This route is preferred if the chloride (CAS 20082-71-7) is purchased. It is high-yielding and avoids the handling of perfluorinated Grignard reagents.

-

Reagents: (Pentafluorophenyl)dimethylchlorosilane, Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.

-

Protocol:

-

Suspend LiAlH₄ (0.6 equiv) in dry THF at 0°C under Argon.

-

Add the chlorosilane dropwise.

-

Stir at room temperature for 2–4 hours (Monitor by GC or ¹H NMR; disappearance of Si-Me singlet at ~0.6 ppm, appearance of Si-H septet at ~4.5 ppm).

-

Quench: Careful addition of Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.

-

Purification: Distillation (bp ~138°C).

-

Route B: Grignard Synthesis (Raw Material Route)

Used when starting from Bromopentafluorobenzene.

-

Step 1: Generate Pentafluorophenylmagnesium bromide (

) from -

Step 2: Add Chlorodimethylsilane (

) at -78°C to prevent multiple substitutions. -

Step 3: Warm to RT and distill.

Figure 2: Synthetic pathways to (Pentafluorophenyl)dimethylsilane.

Applications in R&D and Drug Development

The utility of (Pentafluorophenyl)dimethylsilane stems from the unique electronic and physical properties of the Flophemesyl group (

A. Analytical Chemistry: High-Sensitivity Tagging

The pentafluorophenyl moiety has a high electron-capture cross-section.

-

Method: Derivatization of alcohols, phenols, or amines via dehydrogenative coupling (using the Hydride) or silylation (using the Chloride).

-

Benefit: Enables detection of trace metabolites or drugs at femtogram levels using GC-ECD (Gas Chromatography with Electron Capture Detection). It is significantly more sensitive than standard TMS (trimethylsilyl) derivatives.

B. Fluorous Phase Chemistry

The

-

Separation: Molecules tagged with this silane can be separated from non-fluorinated impurities using Fluorous Solid Phase Extraction (F-SPE) on fluorous silica gel.

-

Cleavage: The silyl linker can be cleaved using fluoride sources (TBAF) or acid, regenerating the original alcohol/functionality after purification.

C. Hydrosilylation & Surface Modification

The Si–H bond allows the attachment of the pentafluorophenyl group to alkenes or alkynes via Platinum-catalyzed hydrosilylation (Karstedt’s catalyst).

-

Application: Creating hydrophobic, oleophobic coatings on glass or silicon wafers. The perfluorinated ring repels both water and oils, useful for microfluidic device fabrication.

Handling & Safety

-

Si–H Reactivity: The compound releases hydrogen gas (

) upon contact with strong bases, acids, or certain transition metals. Venting is required. -

Moisture Sensitivity: While less sensitive than chlorosilanes, the Si–H bond can slowly hydrolyze or oxidize. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.

-

Hazards: Causes skin and eye irritation. The perfluorinated aromatic ring is generally stable, but thermal decomposition can release toxic fluoride vapors.

References

-

Gelest, Inc. Silicon Compounds: Silanes & Silicones Catalog. "Dimethyl(pentafluorophenyl)silane - Properties and Availability."

-

ChemicalBook. "Dimethyl(pentafluorophenyl)silane CAS 13888-77-2 Suppliers and Data."

- Poole, C. F. "The Essence of Chromatography." Elsevier Science, 2003.

-

Sigma-Aldrich. "Product Specification: (Pentafluorophenyl)dimethylsilane."

-

Piers, W. E., et al. "Pentafluorophenylboranes: From Obscurity to Applications." Angewandte Chemie Int. Ed., 1995.[2] (Context on C6F5 group stability and electronics).

Methodological & Application

(Pentafluorophenyl)dimethylsilane as a derivatization reagent for GC-MS analysis

Application Note: High-Sensitivity GC-MS & GC-ECD Analysis using (Pentafluorophenyl)dimethylsilyl Derivatization

Executive Summary

Topic: (Pentafluorophenyl)dimethylsilane (Flophemesyl) Derivatization

Primary Application: Ultra-trace analysis of alcohols, phenols, amines, carboxylic acids, and steroids.

Key Advantage: The introduction of the pentafluorophenyldimethylsilyl (

Introduction & Chemical Basis

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and MSTFA are the workhorses of GC derivatization, they often lack the sensitivity required for trace analysis in complex biological matrices (e.g., plasma, urine) without extensive pre-concentration.

(Pentafluorophenyl)dimethylsilyl chloride (often referred to as Flophemesyl chloride ) bridges this gap. By substituting the methyl group of a standard TMS donor with a pentafluorophenyl ring, the reagent adds five electronegative fluorine atoms to the analyte.

Mechanistic Advantages:

-

ECD Cross-Section: The high electron affinity of the

ring increases the electron capture cross-section by orders of magnitude compared to non-halogenated silyl ethers. -

Steric Selectivity: The bulky phenyl group provides steric hindrance, often improving the separation of geometric isomers (e.g., steroidal alcohols) that co-elute as TMS derivatives.

-

Hydrolytic Stability: Flophemesyl derivatives are generally more resistant to hydrolysis than their TMS counterparts due to the hydrophobicity and bulk of the fluorinated ring.

Reaction Mechanism

The derivatization proceeds via a nucleophilic substitution (

DOT Diagram 1: Silylation Mechanism

Experimental Protocol

Safety Warning: Flophemesyl chloride is moisture-sensitive and corrosive. Handle in a fume hood.

Reagents Required:

-

Derivatizing Agent: (Pentafluorophenyl)dimethylsilyl chloride (Flophemesyl-Cl).

-

Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger) or Ethyl Acetate with Imidazole.

-

Extraction Solvent: n-Hexane or Isooctane (HPLC Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1]

Step-by-Step Methodology

-

Sample Preparation (Drying):

-

Evaporate the biological extract (e.g., plasma extract containing fatty acids or steroids) to complete dryness under a stream of nitrogen. Critical: Traces of water will hydrolyze the reagent.

-

-

Derivatization Reaction:

-

Add 50 µL of Anhydrous Pyridine to the residue.

-

Add 50 µL of Flophemesyl Chloride.

-

Cap the vial tightly (PTFE-lined cap).

-

Vortex for 10 seconds.

-

-

Incubation:

-

Heat the reaction vial at 60°C for 30–45 minutes .

-

Note: Sterically hindered hydroxyls (e.g., tertiary alcohols) may require 90 minutes or higher temperatures (up to 90°C).

-

-

Extraction & Cleanup:

-

Analysis:

-

Transfer the upper organic layer (Hexane) to a GC vial containing a micro-insert.

-

Inject 1 µL into the GC-MS/ECD.

-

DOT Diagram 2: Workflow Logic

Data Analysis & Interpretation

Mass Spectral Characteristics

The flophemesyl group adds a mass of 225 Da (replacing H).

-

Net Mass Increase:

. -

Base Peak: Often observed at

(Loss of a methyl group from silicon). -

Diagnostic Ions:

-

:

-

:

-

:

Comparative Performance Table

| Feature | TMS Derivative (Standard) | Flophemesyl Derivative |

| Reagent | BSTFA / MSTFA | Flophemesyl Chloride |

| Added Mass | +72 Da | +224 Da |

| Detector Suitability | FID, MS (EI) | ECD (Superior) , MS (EI/NCI) |

| LOD (Approx) | Nanogram ( | Femtogram ( |

| Steric Bulk | Low | High (Good for isomer separation) |

| Moisture Sensitivity | High | Moderate |

Troubleshooting Guide

-

Low Yield / No Peak:

-

Cause: Moisture contamination.

-

Fix: Ensure all glassware is silanized and oven-dried. Use fresh anhydrous pyridine.

-

-

Tailing Peaks:

-

Cause: Active sites in the GC liner or column.

-

Fix: The bulky fluorinated group can interact with active silanols. Use a highly deactivated liner (e.g., cyclo-double gooseneck) and a non-polar column (5% phenyl).

-

-

Extra Peaks (Artifacts):

-

Cause: Hydrolysis of the reagent to the siloxane dimer.

-

Fix: Ensure the liquid-liquid extraction (Step 4) removes all hydrolyzed reagent before injection.

-

References

-

Francis, A. J., Morgan, E. D., & Poole, C. F. (1978).[4] Flophemesyl derivatives of alcohols, phenols, amines and carboxylic acids and their use in gas chromatography with electron-capture detection. Journal of Chromatography A, 161, 111-117.

-

Choi, M. H., & Chung, B. C. (2000).[5] Diagnostic fragmentation of saturated and unsaturated fatty acids by gas chromatography-mass spectrometry with pentafluorophenyldimethylsilyl derivatization. Analytical Biochemistry, 277(2), 271-273.[5]

-

Poole, C. F., & Zlatkis, A. (1980).[4] Derivatization techniques for the electron-capture detector. Analytical Chemistry, 52(7), 1002A-1016A.

-

Sye, W. F., et al. (1980).[4] New Electron Capturing Pentafluorophenyldialkylchlorosilanes as Versatile Derivatizing Reagents for Gas Chromatography.[4] Journal of Chromatography A, 198, 85-93.

Sources

- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diagnostic fragmentation of saturated and unsaturated fatty acids by gas chromatography-mass spectrometry with pentafluorophenyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dehydrogenative Silylation of Alcohols using (Pentafluorophenyl)dimethylsilane

Part 1: Executive Summary & Rationale

This guide details the protocol for installing the (pentafluorophenyl)dimethylsilyl group (often referred to as the "flophemesyl" group) onto alcohols using the silicon hydride reagent (Pentafluorophenyl)dimethylsilane (

Unlike traditional silylation methods that rely on chlorosilanes and stoichiometric bases (producing salt waste), this protocol utilizes Catalytic Dehydrogenative Coupling (CDC) . This atom-economical approach is catalyzed by the Lewis acid Tris(pentafluorophenyl)borane [

Why Use This Reagent?

-

Fluorous Tagging: The

moiety allows for facile purification via Fluorous Solid-Phase Extraction (F-SPE). -

NMR Silent/Active Tracking: The group provides a distinct signature in

NMR ( -

Electronic Modulation: The electron-withdrawing nature of the pentafluorophenyl ring renders the silicon center more Lewis acidic than standard TMS or TBS groups, altering its lability profiles under specific deprotection conditions.

Part 2: Mechanistic Insight[2]

To ensure reproducibility, researchers must understand the "Piers Mechanism" driving this reaction. The reaction does not proceed via direct nucleophilic attack of the alcohol on the silane. Instead, the borane catalyst activates the silane.[2]

The Catalytic Cycle[4]

-

Activation: The bulky Lewis acid

abstracts a hydride ( -

Nucleophilic Attack: The alcohol attacks the electrophilic silicon center.[3]

-

Turnover: The borohydride anion deprotonates the oxonium intermediate, releasing

gas and regenerating the catalyst.

Critical Implication: Because the mechanism involves hydride abstraction, steric bulk on the silane significantly impacts the rate. However, the (pentafluorophenyl)dimethylsilane is sterically accessible enough to react with primary, secondary, and most tertiary alcohols.

Figure 1: The Piers Mechanism for

Part 3: Experimental Protocol

Materials & Equipment

-

Reagent: (Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2).[4] Note: Ensure this is the hydride, not the chloride.

-

Catalyst: Tris(pentafluorophenyl)borane [

] (Strem/Sigma).[1] Must be stored in a glovebox or desiccator; moisture kills activity. -

Solvent: Toluene or Dichloromethane (DCM), anhydrous (water content

). -